molecular formula C14H10ClFO2 B1441882 4-[(3-Fluorobenzyl)oxy]benzoyl chloride CAS No. 1160250-86-1

4-[(3-Fluorobenzyl)oxy]benzoyl chloride

Cat. No.: B1441882
CAS No.: 1160250-86-1
M. Wt: 264.68 g/mol
InChI Key: YZEKOJOJCQVLHT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-[(3-Fluorobenzyl)oxy]benzoyl chloride typically involves the reaction of 4-hydroxybenzoyl chloride with 3-fluorobenzyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-[(3-Fluorobenzyl)oxy]benzoyl chloride can undergo various chemical reactions, including:

Common reagents used in these reactions include bases like triethylamine, catalysts like palladium in Suzuki–Miyaura coupling, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(3-Fluorobenzyl)oxy]benzoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(3-Fluorobenzyl)oxy]benzoyl chloride involves its reactivity as an acyl chloride. It can acylate nucleophiles, forming covalent bonds with them. This reactivity is exploited in various chemical syntheses and modifications of biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with.

Comparison with Similar Compounds

Similar compounds to 4-[(3-Fluorobenzyl)oxy]benzoyl chloride include other benzoyl chloride derivatives such as:

  • 4-Hydroxybenzoyl chloride
  • 3-Fluorobenzoyl chloride
  • 4-Methoxybenzoyl chloride

What sets this compound apart is the presence of both the 3-fluorobenzyl and benzoyl chloride moieties, which confer unique reactivity and applications in research and industry .

Properties

IUPAC Name

4-[(3-fluorophenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c15-14(17)11-4-6-13(7-5-11)18-9-10-2-1-3-12(16)8-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZEKOJOJCQVLHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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